3-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
3-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a benzenesulfonamide moiety, a pyrimidine ring, and a chloro substituent, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-4,6-dichloropyrimidine and propylamine under controlled conditions.
Amination Reaction: The synthesized pyrimidine derivative is then subjected to an amination reaction with 4-aminophenylbenzenesulfonamide. This step often requires a catalyst and specific reaction conditions to ensure high yield and purity.
Chlorination: The final step involves the introduction of a chlorine atom at the 3-position of the benzenesulfonamide ring. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitro or sulfonamide groups, converting them into amines or other reduced forms.
Substitution: The chloro substituent on the benzenesulfonamide ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Scientific Research Applications
3-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties. The compound’s ability to inhibit specific enzymes or pathways makes it a candidate for drug development.
Biological Studies: Used in research to understand its interaction with biological targets, such as proteins or nucleic acids.
Industrial Applications: Employed in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the sulfonamide group is crucial for its binding affinity and specificity. The pyrimidine ring and chloro substituent also play significant roles in enhancing its biological activity by improving its stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide
- 3-chloro-N-(4-((2-ethyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide exhibits unique properties due to the specific positioning of the chloro group and the propoxy substituent on the pyrimidine ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S/c1-3-11-28-20-13-19(22-14(2)23-20)24-16-7-9-17(10-8-16)25-29(26,27)18-6-4-5-15(21)12-18/h4-10,12-13,25H,3,11H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZFXAIBPVKWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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